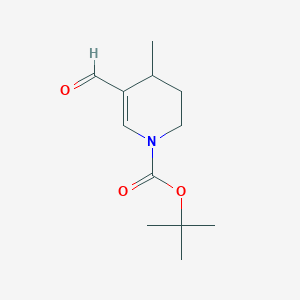![molecular formula C19H13ClFN5O2 B2906733 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 852440-85-8](/img/structure/B2906733.png)
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with hydrazine to form a hydrazone intermediate, followed by cyclization with ethyl acetoacetate to yield the pyrazolo[3,4-d]pyrimidine core . Subsequent acylation with 4-fluoroaniline and acetyl chloride under basic conditions completes the synthesis . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using catalysts or varying temperature and solvent systems .
Chemical Reactions Analysis
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, dichloromethane), varying temperatures, and specific catalysts or bases to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in structurally modified derivatives with potentially enhanced biological activity .
Scientific Research Applications
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide has been extensively studied for its anticancer properties . It exhibits potent antiproliferative activity against various human cancer cell lines, including gastric, colorectal, and breast cancer cells . The compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential . Additionally, it has shown efficacy in reducing tumor growth in vivo without significant adverse effects .
Beyond oncology, this compound is also explored for its potential in treating other diseases, such as inflammatory disorders and neurodegenerative diseases, due to its ability to modulate specific molecular targets . Its versatility in chemical modifications allows researchers to design and synthesize analogs with improved pharmacological profiles .
Mechanism of Action
The mechanism of action of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide involves the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival . It targets specific kinases and transcription factors, leading to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins . This results in the induction of programmed cell death (apoptosis) in cancer cells . The compound also interferes with the cell cycle, causing cell cycle arrest at specific phases, further inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar compounds to 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide include other pyrazolo[3,4-d]pyrimidine derivatives and pyrimidine-5-carbonitrile derivatives . These compounds share structural similarities and exhibit comparable biological activities, particularly in anticancer research . the unique substitution pattern and functional groups in this compound confer distinct pharmacological properties, such as enhanced potency and selectivity for certain cancer cell lines .
Similar Compounds
- 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives
- Pyrimidine-5-carbonitrile derivatives
- 4H-pyrido[1,2-a]pyrimidin-4-one derivatives
These compounds are often used as reference points in research to compare efficacy, toxicity, and mechanism of action, aiding in the development of more effective therapeutic agents .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O2/c20-12-1-7-15(8-2-12)26-18-16(9-23-26)19(28)25(11-22-18)10-17(27)24-14-5-3-13(21)4-6-14/h1-9,11H,10H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDLJUGMFCFYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2906651.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2906654.png)
![5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B2906655.png)
![Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B2906656.png)
![2-[2,4-DIOXO-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDIN-5-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE](/img/structure/B2906659.png)
![9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B2906660.png)
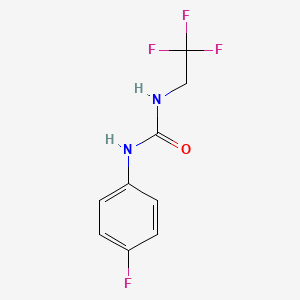
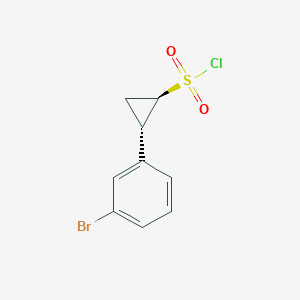
![N-(Cyanomethyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2906664.png)
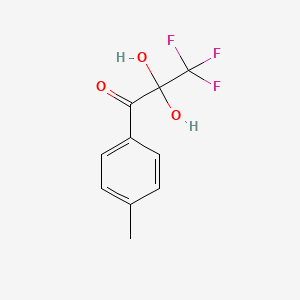
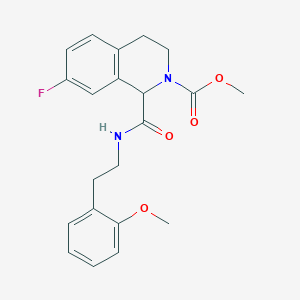
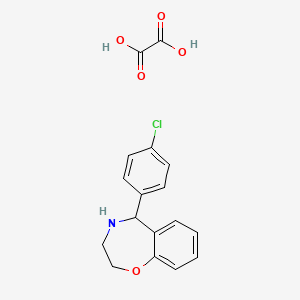
![2-(methylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2906670.png)
